Srpin340

Vue d'ensemble

Description

Ces kinases jouent un rôle crucial dans la phosphorylation et la régulation des protéines riches en sérine/arginine, qui sont impliquées dans l'épissage de l'ARNm et la régulation post-transcriptionnelle . SRPIN340 a été étudié pour ses applications thérapeutiques potentielles dans diverses maladies, notamment les infections virales et le cancer .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

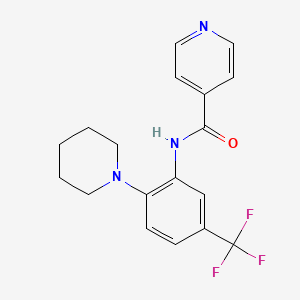

La synthèse de SRPIN340 implique la réaction de la 2-(pipéridin-1-yl)-5-(trifluorométhyl)aniline avec le chlorure d'isonicotinoyle dans des conditions appropriées . La réaction a généralement lieu en présence d'une base telle que la triéthylamine, et le produit est purifié par recristallisation ou chromatographie .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour this compound ne soient pas largement documentées, la synthèse suit généralement des principes similaires à la préparation à l'échelle du laboratoire. Le processus implique l'augmentation à l'échelle des conditions de réaction et l'optimisation des paramètres afin de garantir un rendement élevé et une pureté élevée .

Analyse Des Réactions Chimiques

Types de réactions

SRPIN340 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels tels que le cycle pipéridine et le groupe trifluorométhyle . Ces réactions peuvent impliquer une substitution nucléophile ou électrophile, en fonction des réactifs et des conditions utilisés .

Réactifs et conditions courants

Substitution nucléophile : Des réactifs tels que l'hydrure de sodium ou le carbonate de potassium peuvent être utilisés dans des conditions anhydres pour faciliter les réactions de substitution nucléophile.

Substitution électrophile : Des réactifs comme le brome ou l'iode en présence d'un catalyseur peuvent favoriser les réactions de substitution électrophile.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution nucléophile peut conduire à la formation de dérivés avec des groupes pipéridine ou trifluorométhyle modifiés .

Applications de la recherche scientifique

Médecine : This compound a démontré un potentiel en thérapie anticancéreuse en induisant l'apoptose dans les cellules leucémiques et en inhibant la croissance tumorale.

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement SRPK1 et SRPK2, qui sont impliqués dans la phosphorylation des protéines riches en sérine/arginine . Cette inhibition perturbe la fonction normale de ces protéines dans l'épissage de l'ARNm, conduisant à une expression génique modifiée et à une réplication virale ou une croissance tumorale réduite . Le composé favorise la dégradation de SRp75, une protéine nécessaire à l'expression du VIH, et inhibe l'angiogenèse induite par le VEGF .

Applications De Recherche Scientifique

Inhibition of Tumor Growth

SRPIN340 has demonstrated significant antitumor activity in various cancer models:

- Melanoma : In a study involving A375 melanoma cells, this compound treatment resulted in a substantial reduction in tumor growth and microvascular density (MVD). The compound inhibited total vascular endothelial growth factor (VEGF) expression, suggesting its role in mitigating angiogenesis associated with tumor progression .

- Leukemia : The compound exhibited cytotoxic effects on lymphoid and myeloid leukemia cell lines. It regulated the phosphorylation of SRSFs and altered the expression of genes associated with apoptosis, indicating its potential as a therapeutic strategy against leukemia .

Modulation of Alternative Splicing

This compound's ability to modulate splicing events has been linked to its therapeutic effects:

- VEGF Splicing : Inhibition of SRPK1/2 by this compound shifted the splicing balance of VEGF towards anti-angiogenic isoforms, which could be beneficial in preventing neovascularization in cancer .

- Apoptotic Gene Regulation : The compound decreased the phosphorylation levels of various SRSFs, leading to altered expression of apoptosis-related genes such as MCL-1 and BCL-xS, thereby enhancing apoptotic pathways in cancer cells .

Inhibition of Viral Replication

This compound has shown promise as an antiviral agent:

- HIV : The compound inhibited HIV replication by disrupting SR protein-dependent RNA processing, demonstrating significant antiviral activity against HIV-1 and other viruses such as Sindbis virus and hepatitis C .

- Human Papillomavirus (HPV) : Studies indicated that this compound effectively reduced the expression of viral proteins involved in HPV replication without inducing cellular toxicity. This suggests its potential as a therapeutic option for HPV infections .

Mechanistic Insights

The underlying mechanisms through which this compound exerts its effects are critical to understanding its applications:

- Phosphorylation Regulation : By inhibiting SRPKs, this compound alters the phosphorylation status of SRSFs, affecting their localization and function within the cell. This leads to changes in mRNA splicing patterns that can influence both oncogenic processes and viral replication .

- Cytoplasmic Localization : Treatment with this compound has been shown to sequester SRSF proteins in the cytoplasm, preventing their nuclear translocation and subsequent involvement in splicing events critical for cancer progression and viral lifecycle .

Data Tables

| Application Area | Effect | Mechanism |

|---|---|---|

| Cancer (Melanoma) | Reduced tumor growth | Inhibition of VEGF expression |

| Cancer (Leukemia) | Induced apoptosis | Altered SRSF phosphorylation |

| Antiviral (HIV) | Inhibited viral replication | Disruption of RNA processing |

| Antiviral (HPV) | Reduced viral protein expression | Sequestration of SRSF proteins |

Case Study 1: Melanoma Treatment

In a murine model bearing A375 tumors, daily injections of this compound led to a notable decrease in tumor size compared to controls. The treatment also resulted in diminished microvascular density, highlighting its anti-angiogenic properties.

Case Study 2: HPV Infection

In a 3D organotypic raft culture model simulating HPV16 infection, treatment with this compound significantly inhibited E2 protein expression without causing cellular toxicity. This suggests its potential utility in developing therapies targeting HPV-related diseases.

Mécanisme D'action

SRPIN340 exerts its effects by selectively inhibiting SRPK1 and SRPK2, which are involved in the phosphorylation of serine/arginine-rich proteins . This inhibition disrupts the normal function of these proteins in mRNA splicing, leading to altered gene expression and reduced viral replication or tumor growth . The compound promotes the degradation of SRp75, a protein necessary for HIV expression, and inhibits VEGF-mediated angiogenesis .

Comparaison Avec Des Composés Similaires

Composés similaires

SRPIN803 : Un autre inhibiteur de SRPK avec une sélectivité similaire pour SRPK1 et SRPK2.

SRPIN401 : Un composé qui cible également les SRPK mais avec des profils de puissance et de sélectivité différents.

Unicité

SRPIN340 est unique en raison de sa forte sélectivité pour SRPK1 et SRPK2, avec des effets hors cible minimes sur d'autres kinases . Cette sélectivité en fait un outil précieux pour étudier les rôles spécifiques des SRPK dans divers processus biologiques et pour développer des thérapies ciblées .

Activité Biologique

SRPIN340, chemically known as N-[2-(1-Piperidinyl)-5-(trifluoromethyl)phenyl]-4-pyridinecarboxamide, is a selective inhibitor of serine/arginine protein kinases (SRPKs), particularly SRPK1 and to a lesser extent SRPK2. This compound has garnered attention for its potential therapeutic applications in various diseases, especially in oncology and virology.

SRPKs are critical regulators of pre-mRNA splicing, influencing the phosphorylation of serine/arginine-rich proteins (SR proteins). Dysregulation of SRPK activity has been implicated in several cancers, including leukemia and breast cancer. This compound exerts its biological effects primarily by inhibiting the kinase activity of SRPK1 and SRPK2, leading to altered splicing and expression of genes involved in cell proliferation and survival.

Key Findings:

- Selectivity : this compound shows a Ki value of 0.89 μM for SRPK1 and inhibits SRPK2 at higher concentrations, with minimal effects on other kinases such as CLK1 and CLK4 .

- Gene Expression : The compound down-regulates VEGF165 expression while not affecting VEGF165b, indicating its role in angiogenesis modulation .

- Cytotoxicity : In vitro studies have demonstrated that this compound can significantly reduce the viability of various cancer cell lines, including lymphoid and myeloid leukemia cells .

Case Studies

Several studies have explored the efficacy of this compound in different contexts:

-

Leukemia Treatment :

- A study assessed the effects of this compound on lymphoid and myeloid leukemia cell lines. The results indicated significant cytotoxic activity, with the compound triggering both early and late apoptotic events. It also influenced the phosphorylation states of key proteins involved in signaling pathways related to cell survival .

- Breast Cancer Resistance :

- Antiviral Activity :

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

Molecular Dynamics and Structural Insights

Molecular docking studies have provided insights into the interaction between this compound and its target kinases. The binding affinity and stability were assessed using various computational techniques, revealing that this compound forms stable complexes with both SRPK1 and SRPK2 .

Structural Analysis:

Propriétés

IUPAC Name |

N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3N3O/c19-18(20,21)14-4-5-16(24-10-2-1-3-11-24)15(12-14)23-17(25)13-6-8-22-9-7-13/h4-9,12H,1-3,10-11H2,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWFGGOFPIISJIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218156-96-8 | |

| Record name | 218156-96-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Srpin340 and how does it interact with it?

A1: this compound primarily targets Serine-arginine protein kinases (SRPKs), specifically SRPK1 and SRPK2. [, , , , , , , ] It binds to the ATP-binding site of these kinases, inhibiting their activity. [, ]

Q2: What are the downstream effects of this compound's inhibition of SRPK1/2?

A2: this compound's inhibition of SRPK1/2 leads to several downstream effects, including:

- Reduced phosphorylation of Serine/Arginine-rich (SR) proteins: SRPKs typically phosphorylate SR proteins, which play key roles in RNA splicing. [, , , , , , ] this compound disrupts this phosphorylation process, impacting the activity and localization of SR proteins.

- Altered gene expression: By influencing SR protein activity, this compound can modulate alternative splicing, leading to changes in the expression of various genes, including VEGF. [, , , , , , , , ]

- Induction of apoptosis: In certain cancer cells, this compound has demonstrated the ability to trigger apoptosis, potentially through its effects on splicing and gene expression. [, ]

Q3: How does this compound affect Vascular Endothelial Growth Factor (VEGF) specifically?

A3: this compound has been shown to reduce the expression of pro-angiogenic VEGF isoforms, particularly VEGF165, while leaving anti-angiogenic isoforms like VEGF165b relatively unaffected. [, , , , ] This selective modulation of VEGF splicing contributes to its anti-angiogenic effects.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C18H18F3N3O2, and its molecular weight is 365.36 g/mol. [, ]

Q5: Is there spectroscopic data available for this compound?

A5: Yes, studies utilize spectroscopic techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy to characterize synthesized this compound and its derivatives. [, ]

Q6: What cell-based assays have been used to study this compound's activity?

A6: Several cell-based assays have been used to investigate this compound, including:

- MTT cell viability assay: This assay measures cell metabolic activity and is used to assess the cytotoxic effects of this compound on various cancer cell lines. [, , ]

- Flow cytometry assays: These assays are used to analyze cell cycle progression and apoptosis induction by this compound. []

- Immunofluorescence microscopy: This technique helps visualize the subcellular localization of SRPKs and other proteins in response to this compound treatment. [, , , , , ]

Q7: What animal models have been used to study this compound?

A7: this compound has been investigated in various animal models, including:

- Mouse model of age-related macular degeneration: This model is used to study the anti-angiogenic effects of this compound on choroidal neovascularization. [, , ]

- Rat model of retinopathy of prematurity: This model helps assess this compound's potential to prevent pathological neovascularization in the eye. []

- Mouse models of cancer: These models are used to study the antitumor effects of this compound. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.